molecular formula C10H14F2N4O B2894982 1-(2,2-difluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine CAS No. 2101198-26-7

1-(2,2-difluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine

Cat. No.: B2894982
CAS No.: 2101198-26-7
M. Wt: 244.246
InChI Key: OKFDIESALAWCTR-UHFFFAOYSA-N
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Description

1-(2,2-difluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine typically involves the reaction of 4-amino-1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions to form the intermediate 4-amino-1-(2,2-difluoroethyl)pyrazole. This intermediate is then reacted with pyrrolidin-1-ylmethanone in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 1-(2,2-difluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents .

Medicine

In medicinal chemistry, this compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its pyrazole core is known to exhibit various pharmacological activities, making it a promising candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(2,2-difluoroethyl)pyrazole: Similar structure but lacks the pyrrolidin-1-ylmethanone moiety.

    4-Amino-1-(2,2-difluoroethyl)pyrazole: Similar structure but lacks the pyrrolidin-1-ylmethanone moiety.

    1-(2,2-Difluoroethyl)-3-(pyrrolidin-1-yl)pyrazole: Similar structure but lacks the amino group.

Uniqueness

The uniqueness of 1-(2,2-difluoroethyl)-3-(pyrrolidine-1-carbonyl)-1H-pyrazol-4-amine lies in its combination of the pyrazole core with the pyrrolidin-1-ylmethanone moiety. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N4O/c11-8(12)6-16-5-7(13)9(14-16)10(17)15-3-1-2-4-15/h5,8H,1-4,6,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFDIESALAWCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2N)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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